molecular formula C5H9NO B1679623 2-(2-Propynyloxy)ethylamine CAS No. 122116-12-5

2-(2-Propynyloxy)ethylamine

Cat. No.: B1679623
CAS No.: 122116-12-5
M. Wt: 99.13 g/mol
InChI Key: MZFRRBQTCNHISM-UHFFFAOYSA-N
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Description

2-(2-Propynyloxy)ethylamine is an organic compound with the molecular formula C5H9NO. It is characterized by the presence of an amino group attached to a propynyloxyethyl chain. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(2-Propynyloxy)ethylamine can be synthesized through the nucleophilic substitution of haloalkanes with amines. One common method involves the reaction of propargyl alcohol with ethylene oxide to form 2-(2-propynyloxy)ethanol, which is then converted to this compound through amination .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is usually stored in a dark place under an inert atmosphere at low temperatures to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

2-(2-Propynyloxy)ethylamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines with different oxidation states.

    Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce different amines .

Scientific Research Applications

2-(2-Propynyloxy)ethylamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Propynyloxy)ethylamine involves its interaction with molecular targets through its amino and propynyloxy groups. These interactions can lead to the formation of covalent bonds or non-covalent interactions, affecting various biochemical pathways. The specific molecular targets and pathways depend on the context of its use in research or industrial applications .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Propynyloxy)ethoxyethylamine
  • 2-(2-Propynyloxy)ethanamine
  • 2-(2-Propynyloxy)ethoxyethanamine

Uniqueness

2-(2-Propynyloxy)ethylamine is unique due to its specific structure, which combines an amino group with a propynyloxyethyl chain. This unique structure allows it to participate in a variety of chemical reactions and makes it a valuable compound in scientific research and industrial applications .

Properties

IUPAC Name

2-prop-2-ynoxyethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO/c1-2-4-7-5-3-6/h1H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZFRRBQTCNHISM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

99.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122116-12-5
Record name 2-(2-Propynyloxy)ethylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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